2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the condensation of 2,4-dichlorobenzoyl chloride with 4-methoxyaniline, followed by cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The quinazolinone core can be reduced to form a dihydroquinazolinone derivative.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.
Major Products Formed
Oxidation: Formation of 2-(2,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE.
Reduction: Formation of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-1,2-DIHYDROQUINAZOLINONE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENYL)-3-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity and chemical properties.
2-(2,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and interactions with biological targets.
2-(2,4-DICHLOROPHENYL)-3-(4-NITROPHENYL)-4(3H)-QUINAZOLINONE:
Uniqueness
The presence of both dichlorophenyl and methoxyphenyl groups in 2-(2,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE imparts unique chemical and biological properties to the compound. These functional groups can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-27-15-9-7-14(8-10-15)25-20(16-11-6-13(22)12-18(16)23)24-19-5-3-2-4-17(19)21(25)26/h2-12H,1H3 |
InChI Key |
IQXSALSQMXIQJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.